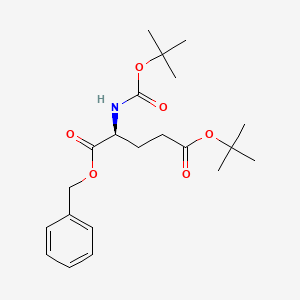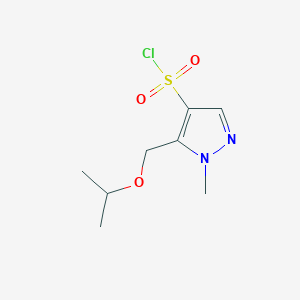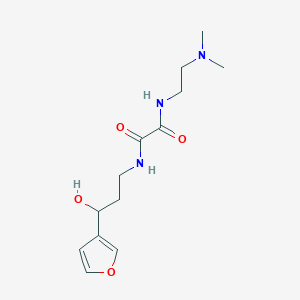
(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related oxazolidine derivatives often involves innovative methodologies to achieve high yield and diastereoselectivity. For example, Lombardo et al. (2006) demonstrated an efficient high-yield synthesis of D-ribo-phytosphingosine using alpha-hydroxyallylation of the Garner aldehyde, exploiting microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Molecular Structure Analysis
The molecular structure of oxazolidines, including the target compound, can be elucidated through crystallography and NMR spectroscopy. Flock et al. (2006) determined the absolute configuration of related oxazolidine derivatives, highlighting the importance of crystallization and structural determination in understanding these molecules' stereochemistry (Flock, Bruhn, Fink, & Frauenrath, 2006).
Scientific Research Applications
Synthesis and Chemical Applications
High-Yield Synthesis of D-ribo-phytosphingosine : The compound has been utilized in the synthesis of D-ribo-phytosphingosine, showcasing its utility in high-yield and diastereoselective synthesis processes, involving microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo et al., 2006).
Precursor for Non-Natural Amino Acids Synthesis : The compound serves as a versatile building block for designing and synthesizing biologically important compounds, especially non-natural α-amino acids, due to its terminal acetylene moiety allowing for various synthetic applications (Reginato et al., 2005).
Source of Enantiopure α,α-Dialkyl α-Amino Acids : Demonstrated as a source of enantiopure α,α-dialkylated α-amino acids and α,β-dialkylated α,β-diaminopropionic acids, highlighting its potential in stereoselective synthesis and the production of valuable amino acid derivatives (Rojas‐Lima et al., 2005).
Protected Vicinal Amino Alcohols Synthesis : Utilized in the diastereoselective synthesis of protected vicinal amino alcohols, indicating its significant role in producing complex organic structures and intermediates (Dondoni & Perrone, 2003).
Biomedical Applications
Anticancer Agent Precursors : The compound's derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing potential as precursors in designing new anticancer agents, especially against ovarian and oral cancers (Kumar et al., 2009).
SARS-CoV 3CL Protease Inhibitors : It's also been involved in the synthesis of trifluoromethyl-β-amino alcohol, which was further converted into peptides with inhibitory activity against the SARS-CoV 3CL protease, showing relevance in antiviral therapy (Sydnes et al., 2006).
properties
IUPAC Name |
tert-butyl (4S)-4-[(1R)-1-hydroxyprop-2-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h7,9-10,15H,1,8H2,2-6H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLCLVKAXXFKNX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(C=C)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)[C@@H](C=C)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)
![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)



![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)